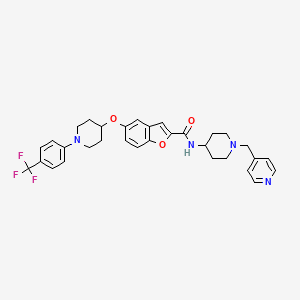

![molecular formula C14H16N2O5S B2769455 2-[2-(morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 173336-67-9](/img/structure/B2769455.png)

2-[2-(morpholine-4-sulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Übersicht

Beschreibung

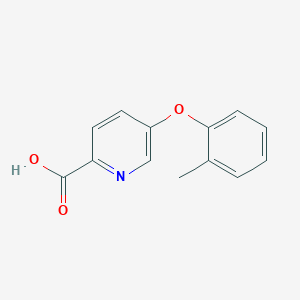

The compound appears to contain a morpholine ring, which is a common feature in many biologically active compounds . Morpholine is a heterocyclic organic compound, featuring a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom .

Synthesis Analysis

Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method for the synthesis of substituted morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The morpholine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional coverage of the molecule .Chemical Reactions Analysis

Morpholines can undergo a variety of chemical reactions. For example, they can be synthesized from 1,2-amino alcohols and related compounds . They can also participate in [4+2] annulation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a related compound, 4-(2-Bromophenylsulfonyl)morpholine, the molecular formula is CHBrNOS and the average mass is 306.176 Da .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

The preparation and utility of isoindoline-1,3-dione derivatives and related sulfur-transfer agents offer valuable insights into organic synthesis methodologies. For instance, compounds such as 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione showcase the utility in synthesizing sulfur-containing organic molecules, highlighting their significance in developing novel synthetic routes and catalysts for organic transformations (Klose, Reese, & Song, 1997).

Green Chemistry and Catalysis

The development of environmentally friendly catalytic systems for the synthesis of isoindoline-1,3-dione derivatives is a significant area of research. The utilization of green catalytic systems, such as the Water Extract of Onion Peel Ash (WEOPA) method for synthesizing these derivatives, represents an advancement in sustainable chemistry, emphasizing the reduction of harmful reagents and promoting bio-waste management (Malaysian Journal et al., 2019).

Materials Science

Isoindoline-1,3-dione derivatives find applications in materials science, particularly in the synthesis of biodegradable polyesteramides with pendant functional groups. These materials are of interest due to their potential in developing new polymers with specific properties, such as biodegradability and functionalization capabilities for further chemical modifications (Veld, Dijkstra, & Feijen, 1992).

Medicinal Chemistry

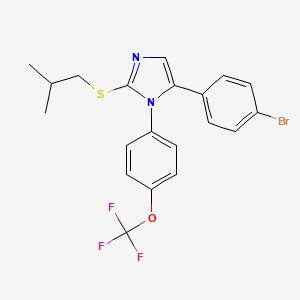

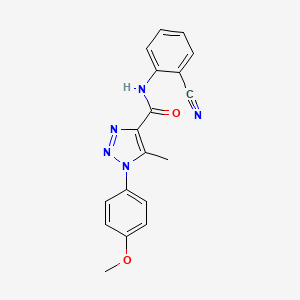

Research into the potential of isoindoline-1,3-dione derivatives as antimicrobial agents demonstrates their significance in medicinal chemistry. The design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents highlight the ongoing efforts to discover new therapeutic agents. These studies contribute to the understanding of structure-activity relationships and the development of novel drugs (Sahin et al., 2012).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that isoindoline derivatives, which this compound is a part of, have been found to interact with various receptors and have shown diverse biological activities .

Mode of Action

Isoindoline derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound likely interacts with its targets, leading to changes in cellular processes that result in these effects.

Biochemical Pathways

Given the broad range of biological activities associated with isoindoline derivatives , it can be inferred that multiple pathways may be affected, leading to downstream effects that contribute to the compound’s overall biological activity.

Result of Action

Given the diverse biological activities associated with isoindoline derivatives , it can be inferred that the compound likely induces a range of molecular and cellular changes contributing to these effects.

Eigenschaften

IUPAC Name |

2-(2-morpholin-4-ylsulfonylethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c17-13-11-3-1-2-4-12(11)14(18)16(13)7-10-22(19,20)15-5-8-21-9-6-15/h1-4H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEIQOGSYKUHEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-1-[(2-methylphenyl)methyl]-3-(piperidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2769376.png)

![4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2769378.png)

![N-[2-(3-Iodophenoxy)phenyl]naphthalene-2-sulfonamide](/img/structure/B2769379.png)

![2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2769383.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2769388.png)

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B2769392.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2769394.png)